alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
Description
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol (CAS 32931-78-5) is a benzyl alcohol derivative featuring two key substituents: a diethylaminomethyl group at the alpha position and a 3-nitro-9-acridinylamino group at the para position of the benzyl ring. The diethylaminomethyl group enhances solubility and may influence pharmacokinetic behavior by modulating lipophilicity .
This compound is synthesized via nucleophilic substitution or condensation reactions, often involving potassium t-butoxide as a base, followed by purification via silica gel chromatography with methanol:dichloromethane gradients .
Properties
CAS No. |
32951-79-4 |
|---|---|
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
InChI Key |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol typically involves multi-step organic reactions One common method includes the nitration of acridine to form 3-nitroacridine, followed by its reaction with 4-aminophenyl ethanol under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products Formed
Reduction: Formation of 2-(diethylamino)-1-(4-((3-aminoacridin-9-yl)amino)phenyl)ethanol.
Oxidation: Formation of corresponding oxides and hydroxides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The nitroacridinyl moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The diethylamino group enhances the compound’s solubility and cellular uptake, further contributing to its biological activity.
Comparison with Similar Compounds
Acridine-Substituted Analogs
Key Findings :
- Dimethylamino substituents (e.g., 88461-60-3) exhibit lower steric hindrance than diethylamino groups, which may improve membrane permeability but reduce metabolic stability .
Amino-Modified Benzyl Alcohols
Key Findings :
Reaction Conditions
- Target Compound: Requires 2 equivalents of potassium t-butoxide and 3–5 hours for completion, followed by acetic acid quenching and methanol:dichloromethane purification .
- Acridinyl-Benzamide Analog (19a) : Synthesized via HBTU-mediated coupling with triethylamine, yielding orange/brown oil with 57% efficiency .
Insight : The target compound’s synthesis prioritizes basic conditions and chromatographic purification, whereas acridinyl-benzamide derivatives rely on coupling reagents like HBTU, reflecting differences in functional group compatibility .
Lumping Strategy Implications
Compounds with similar scaffolds, such as diethylamino-methyl or acridinyl-substituted benzyl alcohols, may be grouped under "lumping strategies" to predict physicochemical behavior . However, substituent-specific effects (e.g., nitro vs. methoxy) necessitate individualized evaluation to avoid oversimplification .
Biological Activity
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 356.42 g/mol
This structure features a benzyl alcohol moiety linked to a diethylamino group and an acridine derivative, contributing to its unique biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The acridine nucleus is known for its intercalating properties with DNA, which can inhibit DNA replication and transcription, leading to apoptosis in cancer cells. Studies have shown that acridine derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly important in the context of rising antibiotic resistance.
- Neuroprotective Effects : Some studies suggest that derivatives of acridine can exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of this compound against various bacterial strains is summarized in Table 1:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Enterococcus faecalis | 4 µg/mL |
Antitumor Activity
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF-7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 7.5 | |
| HepG2 (liver cancer) | 12.0 |
Case Studies
- Case Study on Antitumor Efficacy : A study published in Pharmacology Reports evaluated the antitumor activity of several acridine derivatives, including this compound. Results indicated that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.
- Clinical Trials for Antimicrobial Use : A clinical trial assessed the efficacy of this compound against multidrug-resistant bacterial infections. Preliminary results indicated a favorable response rate, particularly in patients infected with Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
